REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]1[CH:18]=[C:17]2[C:12]([CH:13]=[CH:14][C:15](=O)[N:16]2OC)=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:22](=[O:25])([O-])[O-].[Cs+].[Cs+].F[C:29]1[CH:34]=[CH:33][C:32]([N+:35]([O-:37])=[O:36])=[CH:31][C:30]=1[F:38].CN(C=[O:43])C>CC#N>[CH2:1]([O:8][C:9]1[CH:18]=[C:17]2[C:12]([C:13]([O:43][C:29]3[CH:34]=[CH:33][C:32]([N+:35]([O-:37])=[O:36])=[CH:31][C:30]=3[F:38])=[CH:14][CH:15]=[N:16]2)=[CH:11][C:10]=1[O:25][CH3:22])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2.3|
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Name
|
7-Benzyloxy-methoxy-1H-quinolinone
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Quantity
|
12.2 g
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Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)OC1=CC=C2C=CC(N(C2=C1)OC)=O
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Name
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cesium carbonate
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Quantity
|
28.2 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Cs+].[Cs+]
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Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
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C(C)#N
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Name
|
|
Quantity
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7.57 g
|
Type
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reactant
|
Smiles
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FC1=C(C=C(C=C1)[N+](=O)[O-])F
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
To a round bottom flask equipped with a magnetic stir bar
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Type
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ADDITION
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Details
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was added over a 10 minute period
|
Duration
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10 min
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Type
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CUSTOM
|
Details
|
was removed
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Type
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ADDITION
|
Details
|
the resulting solution was poured over into ice water
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Type
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FILTRATION
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Details
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The solid was filtered
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Type
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CUSTOM
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Details
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dried
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Type
|
CUSTOM
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Details
|
Removal of the solvent
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Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C=C2C(=CC=NC2=C1)OC1=C(C=C(C=C1)[N+](=O)[O-])F)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.4 g | |
YIELD: PERCENTYIELD | 41% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |